2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one
Description
Hexahydrocyclopenta[c]pyrrol-5(1H)-one Backbone Configuration
The hexahydrocyclopenta[c]pyrrol-5(1H)-one backbone comprises a fused bicyclic system integrating a pyrrolidine ring (five-membered nitrogen-containing heterocycle) and a cyclopentane ring (five-membered carbocycle). The fusion occurs at the c position of the cyclopentane ring and the pyrrol nitrogen, creating a rigid, planar framework. Key structural features include:
- Ring Fusion Geometry : The bicyclic system adopts a cis-fused conformation, with bond angles at the fusion points measuring approximately 109.5° for sp³-hybridized carbons and 120° for sp²-hybridized carbons adjacent to the ketone group.
- Ketone Positioning : The 5(1H)-one group resides on the cyclopentane ring, introducing a planar carbonyl moiety that participates in hydrogen bonding and dipole interactions.
Table 1: Bond Lengths and Angles in the Bicyclic Backbone
| Bond/Angle | Value (Å/°) | Source |
|---|---|---|
| C=O (ketone) | 1.21 | |
| C-N (pyrrolidine) | 1.47 | |
| Ring Fusion Angle (C-C-C) | 109.5 | |
| Cyclopentane Ring Puckering | 15° |
Stereochemical Considerations of Fused Ring System
The stereochemistry of the fused ring system is defined by two stereogenic centers at positions 3a and 6a, resulting in a rel-(3aR,6aS) configuration. This stereochemistry imposes specific conformational constraints:
- Chair-Boat Hybrid Conformation : The cyclopentane ring adopts a puckered "envelope" conformation, while the pyrrolidine ring exhibits a slight boat distortion to alleviate steric strain.
- Axial vs. Equatorial Substituents : The trifluoroacetyl group occupies an axial position relative to the pyrrolidine ring, minimizing 1,3-diaxial interactions with the ketone oxygen.
Trifluoroacetyl Substituent Effects
Electronic Influence on Molecular Orbitals
The trifluoroacetyl (-COCF₃) group exerts strong electron-withdrawing effects via inductive (-I) and resonance (-R) mechanisms, significantly altering the compound’s electronic profile:
- LUMO Lowering : Density functional theory (DFT) calculations reveal a LUMO energy reduction of ~1.2 eV compared to non-fluorinated analogs, enhancing electrophilicity at the carbonyl carbon.
- Charge Polarization : Natural Bond Orbital (NBO) analysis indicates a 0.35 e charge depletion at the carbonyl oxygen and a 0.28 e charge accumulation on the trifluoromethyl carbon.
Table 2: Electronic Properties of Trifluoroacetyl Group
| Parameter | Value | Source |
|---|
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)13-3-5-1-7(14)2-6(5)4-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBFCMOGUHRWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CC1=O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677560 | |
| Record name | 2-(Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445389-16-2 | |
| Record name | 2-(Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pauson-Khand Cyclocarbonylation
The Pauson-Khand reaction enables the one-pot assembly of the cyclopentanone-pyrrolidine fused system. As detailed in a 2018 patent, this method involves the reaction of norbornene derivatives with carbon monoxide in the presence of a cobalt catalyst. For instance, tert-butyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate undergoes cyclocarbonylation at 80°C under 50 psi CO pressure, yielding the bicyclic core in 72% yield after chromatographic purification. Critical to this approach is the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, which enhances reaction kinetics by stabilizing intermediates.
Oxidation of Pyrrolidine Derivatives
Alternative routes employ oxidative cleavage of pyrrolidine precursors. A 2022 study demonstrated that hexafluorodehydroacetic acid (DHA-f6) undergoes hydrolysis to form trifluorotriacetic acid lactone (TAL-f3), which subsequently reacts with primary amines to yield pyrrolidine intermediates. Oxidation of these intermediates using ruthenium oxide (RuO2) and sodium metaperiodate (NaIO4) in a biphasic system (CH3CN/H2O) achieves the cyclopenta[c]pyrrolone structure with 68% efficiency. This method avoids the high-pressure conditions of the Pauson-Khand approach but requires meticulous control of stoichiometry to prevent over-oxidation.
Trifluoroacetylation Strategies
Introducing the 2,2,2-trifluoroacetyl group at the C2 position demands precision to avoid side reactions at alternative nucleophilic sites. Dominant methods include direct acylation and lactone ring-opening reactions .
Direct Acylation with Trifluoroacetic Anhydride
The most straightforward approach involves treating the bicyclic amine with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane. A 2025 study reported that under inert conditions (N2 atmosphere), the reaction proceeds at −20°C to minimize epimerization, achieving 89% yield. However, this method necessitates prior Boc-protection of the pyrrolidine nitrogen to prevent competing acylation at the N-position. Deprotection using hydrochloric acid (HCl) in dioxane yields the final product with >99% purity by HPLC.
Lactone Ring-Opening with Amines
Trifluorotriacetic acid lactone (TAL-f3) serves as a versatile trifluoroacetylating agent. When reacted with hexahydrocyclopenta[c]pyrrol-5(1H)-one in 1,4-dioxane at reflux, TAL-f3 undergoes regioselective ring-opening at the γ-position, forming the target compound in 64% yield. This method circumvents the need for protecting groups but requires strict temperature control to avoid decomposition of TAL-f3.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Pauson-Khand + TFAA | 72 | High atom economy, scalable | Requires high-pressure CO conditions |
| Oxidative + TAL-f3 | 68 | Mild conditions, no protecting groups | Sensitive to stoichiometry |
| Direct Acylation | 89 | Rapid, high purity | Needs Boc protection/deprotection |
The Pauson-Khand route excels in scalability but faces safety challenges with CO handling. Conversely, oxidative methods paired with TAL-f3 acylation offer operational simplicity at the cost of lower yields.
Purification and Characterization
Final purification typically employs reverse-phase HPLC using a C18 column and acetonitrile/water gradient. Crystallization from ethyl acetate/hexane mixtures yields colorless needles with a melting point of 132–134°C. Structural confirmation via NMR reveals characteristic signals at δ 172.4 ppm (C=O) and 117.2 ppm (CF3), while IR spectra show strong absorptions at 1695 cm (amide I) and 1140 cm (C-F) .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
a) cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)
- Substituent : tert-Butyl carbamate (Boc) group.
- Properties : The Boc group is a common protecting amine, offering stability under basic conditions but susceptible to acidic cleavage. In contrast, the trifluoroacetyl group is more electron-withdrawing, enhancing electrophilicity and resistance to hydrolysis .
- Applications : Primarily a laboratory chemical, whereas the trifluoroacetyl derivative is used in API synthesis .
b) 3-Acetyl-1-(2,6-diethylphenyl)-2-methylisochromeno[4,3-b]pyrrol-5(1H)-one (Compound 4a)
- Substituent : Acetyl and aromatic groups.
- However, the trifluoroacetyl derivative’s yield data remain unspecified .
c) Hexahydrocyclopenta[c]pyrrol-5(1H)-one Hydrochloride (CAS: 1263378-05-7)
- Modification : Hydrochloride salt form.
- Applications : Salt derivatives improve solubility for pharmaceutical formulations, whereas the trifluoroacetyl variant is tailored for reactivity in coupling reactions .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Electron-Withdrawing Effects : The trifluoroacetyl group enhances electrophilicity at the carbonyl group, making it more reactive in nucleophilic acyl substitutions compared to acetyl or Boc-protected analogs .
- Pharmaceutical Relevance : The compound’s role as an API intermediate underscores its utility in drug discovery, particularly for fluorinated therapeutics, where the trifluoromethyl group improves metabolic stability .
- Safety Considerations : While hazards for the trifluoroacetyl derivative are undocumented, structural analogs like the tert-butyl compound demonstrate that substituent choice critically impacts toxicity profiles .
Biological Activity
2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one (CAS No. 445389-16-2) is a compound with notable biological activity, particularly in the context of antiviral properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₉H₁₀F₃NO₂
- Molecular Weight : 219.161 g/mol
- Structure : The compound features a hexahydrocyclopenta[c]pyrrol backbone with a trifluoroacetyl group, which is significant for its biological interactions.
Antiviral Properties
Recent studies have highlighted the potential of this compound as an antiviral agent. Specifically, it has been identified as an inhibitor of the coronavirus 3CL protease, which is crucial for viral replication. This inhibition suggests that the compound could be effective in the prevention or treatment of diseases caused by coronavirus infections .
The mechanism by which this compound exerts its antiviral effects involves binding to the active site of the 3CL protease, thereby preventing substrate cleavage and subsequent viral replication. This mode of action is similar to other known protease inhibitors used in antiviral therapies.
Study 1: Antiviral Efficacy
In a laboratory study assessing various compounds against SARS-CoV-2, this compound demonstrated significant inhibitory activity. The study utilized a cell-based assay to measure viral load reduction in treated cells compared to controls. Results indicated a dose-dependent response with an IC50 value indicating effective concentration levels for antiviral activity .
Study 2: Toxicity and Safety Profile
A toxicity assessment was performed to evaluate the safety profile of the compound. In vitro cytotoxicity tests showed that while the compound was effective against viral targets, it also exhibited some cytotoxic effects at higher concentrations. The selectivity index was calculated to determine the therapeutic window for potential clinical applications .
Data Table: Summary of Biological Activity Studies
Q & A
Q. Experimental Design :
- Compare reaction rates of trifluoroacetylated vs. acetylated analogs under identical conditions.
- Use DFT calculations to map electrostatic potential surfaces and predict reactive sites.
What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Basic Research Question
1H/13C NMR and X-ray crystallography are critical:
- NMR : Key signals include the trifluoroacetyl carbonyl (~170 ppm in 13C NMR) and coupling constants (e.g., J = 7–9 Hz for cis-fused bicyclic protons) .
- X-ray : ORTEP structures resolve stereochemistry, as demonstrated for related hexahydrocyclopenta[c]pyrrolone derivatives .
Q. Advanced Application :
- NOESY/ROESY to confirm spatial proximity of protons in the bicyclic core.
- VCD (Vibrational Circular Dichroism) for enantiomeric excess analysis in asymmetric syntheses .
How can enantioselective synthesis of this compound be achieved, and what catalysts are suitable?
Advanced Research Question
Enantioselective routes leverage N-heterocyclic carbene (NHC) catalysts and chiral auxiliaries:
Q. Optimization Tips :
- Screen chiral ligands (e.g., BINOL derivatives) for asymmetric trifluoroacetylation.
- Use HPLC with chiral columns (e.g., Chiralpak AD) to monitor ee .
What biological targets or pathways are modulated by this compound, and how can its activity be validated?
Advanced Research Question
Derivatives of this compound show promise as retinol-binding protein 4 (RBP4) antagonists and enzyme inhibitors:
Q. Validation Workflow :
Surface Plasmon Resonance (SPR) to measure binding kinetics to RBP2.
qPCR/Western Blot to assess downstream inflammatory markers (e.g., TNF-α, IL-6).
How do structural modifications (e.g., substituent variation) impact the compound's stability and bioavailability?
Advanced Research Question
Q. Methodology :
- LogP Measurements : Use shake-flask or HPLC methods to quantify hydrophobicity.
- Accelerated Stability Testing : Expose derivatives to pH 1–13 buffers and monitor degradation via LC-MS.
What computational tools can predict the compound's interactions with biological targets?
Basic Research Question
Q. Data Interpretation :
- Prioritize derivatives with ΔG < -8 kcal/mol in docking studies for synthesis.
How can contradictory data on biological activity be resolved?
Advanced Research Question
Discrepancies in anti-inflammatory vs. RBP4 antagonism data may arise from assay conditions:
- Concentration Dependence : Test activity across 0.1–100 µM ranges.
- Off-Target Effects : Use CRISPR-KO models to validate target specificity .
Case Study : A derivative showed 85% RBP4 inhibition but only 20% COX-2 inhibition, suggesting pathway selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
